

Application Notes and Protocols for the Quantification of Primisulfuron

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Compound of Interest

Compound Name: **Primisulfuron**

Cat. No.: **B045244**

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These application notes provide detailed methodologies for the quantitative analysis of **Primisulfuron**, a sulfonylurea herbicide, using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocols are designed for accuracy, precision, and reliability in various matrices.

Quantification of Primisulfuron in Soil by HPLC-UV

This method is suitable for the determination of **Primisulfuron** residues in soil samples. The protocol involves an extraction and cleanup procedure followed by HPLC-UV analysis.

Quantitative Data Summary

Parameter	Result
Limit of Quantification (LOQ)	0.01 mg/kg
Wavelength	234 nm

Note: This data is based on established methods for **Primisulfuron** analysis in soil.

Experimental Protocol

a) Materials and Reagents

- **Primisulfuron** analytical standard (purity $\geq 99\%$)
- Acetonitrile (HPLC grade)
- Deionized water ($18.2\text{ M}\Omega\cdot\text{cm}$)
- Concentrated Ammonium Hydroxide (NH_4OH)
- 0.1 M Sodium Carbonate (Na_2CO_3) solution
- Toluene (HPLC grade)
- Dichloromethane (HPLC grade)
- Dilute Phosphoric Acid
- Alumina Sep-Pak cartridges
- 0.45 μm syringe filters

b) Sample Preparation

- Weigh 25 g of the soil sample into a flask.
- Add 100 mL of a 90:8:2 (v/v/v) mixture of acetonitrile, water, and concentrated ammonium hydroxide.
- Shake the mixture for one hour at room temperature.
- Take an aliquot of the extract and evaporate it to a small volume.
- Dilute the concentrated extract with 0.1 M Na_2CO_3 solution.
- Perform a liquid-liquid partition with toluene.
- Acidify the aqueous layer with dilute phosphoric acid and partition again with dichloromethane.
- Evaporate the dichloromethane layer and dissolve the residue in acetonitrile.

- Perform a final cleanup using an Alumina Sep-Pak cartridge.
- Filter the final extract through a 0.45 μm syringe filter before HPLC analysis.[\[1\]](#)

c) HPLC-UV Conditions

- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
- Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v), adjusted to an acidic pH with phosphoric acid.
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 μL
- Detector: UV detector set at 234 nm[\[1\]](#)
- Column Temperature: 30 °C

Experimental Workflow



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HPLC-UV workflow for **Primisulfuron** quantification in soil.

Quantification of Primisulfuron in Water by LC-MS/MS

This highly sensitive and selective method is designed for the determination of **Primisulfuron** and its degradates in water samples.

Quantitative Data Summary

Parameter	Result
Limit of Quantification (LOQ)	0.05 µg/L
Limit of Detection (LOD)	0.01 µg/L
Linearity (r^2)	≥ 0.997
Calibration Range	0.01 ng/mL to 1 ng/mL
Recovery (at LOQ)	84-99%
Recovery (at 10x LOQ)	108-117%

Data from an independent laboratory validation of Syngenta Analytical Method CIGPSM1.[2][3]

Experimental Protocol

a) Materials and Reagents

- **Primisulfuron**-methyl analytical standard (purity $\geq 99.5\%$)[2]
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Deionized water (18.2 MΩ·cm)
- Acetic Acid (concentrated)
- Ammonium Acetate
- 0.45 µm syringe filters

b) Sample Preparation

- Measure a 20 mL aliquot of the water sample into a 50 mL polypropylene centrifuge tube.
- Add 20 μ L of concentrated acetic acid to acidify the sample and mix well.
- Stopper the tube and shake vigorously for 10 seconds.
- Transfer an aliquot of approximately 1.5 mL to an autosampler vial for LC-MS/MS analysis.
[\[2\]](#)[\[4\]](#)

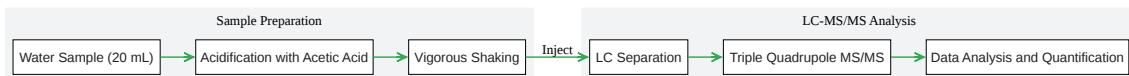
c) LC-MS/MS Conditions

- LC System: Agilent 1200 SL HPLC or equivalent
- Column: Atlantis® T3 (3.0 mm x 150 mm, 3 μ m particle size) or equivalent[\[3\]](#)
- Mobile Phase A: 0.1 mM Ammonium Acetate in HPLC water
- Mobile Phase B: Methanol
- Gradient:
 - 0 min: 3% B
 - 5.2 min: 55% B
 - 5.6 - 8.5 min: 100% B
 - 8.6 - 11 min: 3% B[\[3\]](#)
- Flow Rate: 0.4 mL/min
- Injection Volume: 80 μ L[\[3\]](#)
- MS System: Agilent 6490 Series triple quadrupole MS or equivalent
- Ionization: Electrospray Ionization (ESI), Positive Mode
- MRM Transitions:

- Quantitation: 469.1 → 253.9

- Confirmation: 469.1 → 198.9

Experimental Workflow



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LC-MS/MS workflow for **Primisulfuron** quantification in water.

General Considerations for Method Validation

For both HPLC-UV and LC-MS/MS methods, a thorough validation should be performed to ensure the reliability of the results. Key validation parameters include:

- Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
- Linearity: The demonstration of a linear relationship between the analyte concentration and the instrument response over a defined range. A correlation coefficient (r^2) of >0.99 is generally considered acceptable.
- Accuracy: The closeness of the measured value to the true value, typically assessed through recovery studies at different concentration levels. Recoveries are generally expected to be within 70-120%.
- Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually

expressed as the relative standard deviation (RSD), which should ideally be $\leq 20\%$.

- Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected but not necessarily quantified.
- Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.

These application notes and protocols provide a robust framework for the quantitative analysis of **Primisulfuron**. It is recommended that each laboratory verifies the performance of these methods with their own equipment and matrices.

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